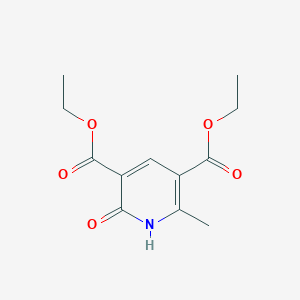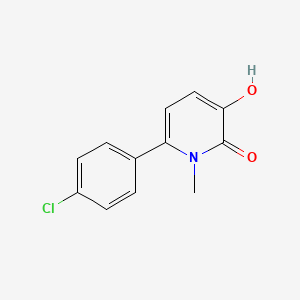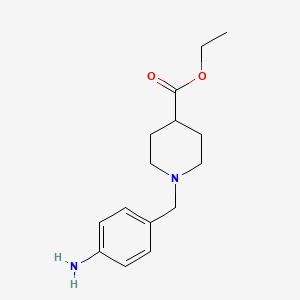
ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of an ethyl ester group, a piperidine ring, and a benzyl group substituted with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate typically involves the reaction of 4-aminobenzyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the benzyl group.
Reduction: The corresponding alcohol of the ester group.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. The ethyl ester group may undergo hydrolysis to release the active form of the compound, which can then interact with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate
- Ethyl 4-amino-1-piperidinecarboxylate
- Ethyl 1-benzylpiperidine-4-carboxylate
Uniqueness
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate is unique due to the position of the amino group on the benzyl ring, which can influence its reactivity and binding affinity. Compared to its isomer, ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate, the 4-amino derivative may exhibit different pharmacological properties and chemical reactivity.
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
ethyl 1-[(4-aminophenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11,16H2,1H3 |
InChI-Schlüssel |
UVUDNJXFMOTJFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


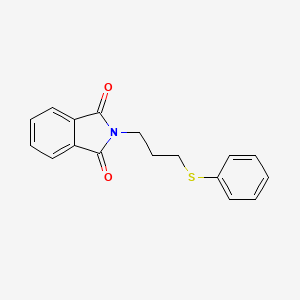
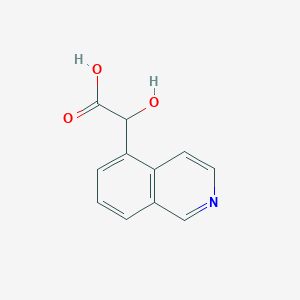

![[4-amino-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8743515.png)
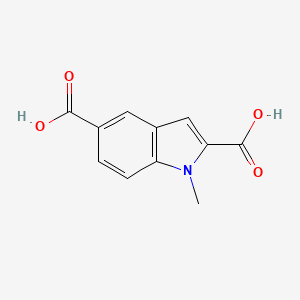
![6-(3-Iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-ol](/img/structure/B8743534.png)
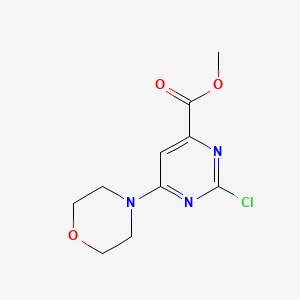

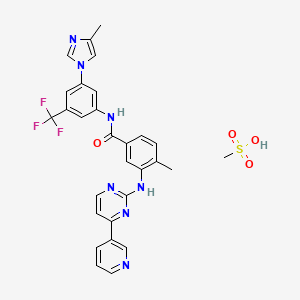
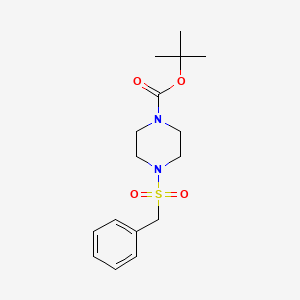
![13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8743579.png)

